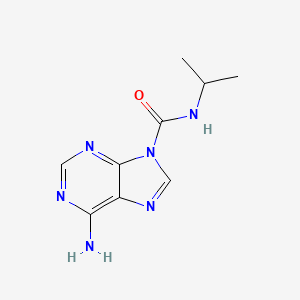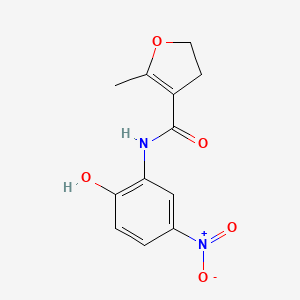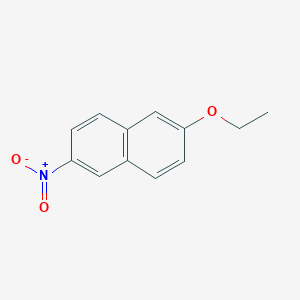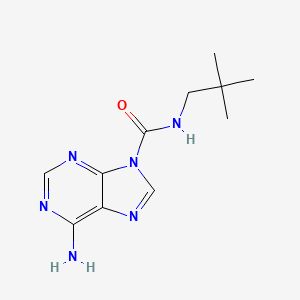
6-Amino-N-neopentyl-9H-purine-9-carboxamide
Descripción general
Descripción
6-Amino-N-neopentyl-9H-purine-9-carboxamide, commonly referred to as 6-ANPC, is a synthetic molecule that has been studied for its potential in scientific research and laboratory experiments. This molecule has been studied for its ability to act as a ligand and inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. In
Aplicaciones Científicas De Investigación
6-ANPC has been studied for its potential in scientific research and laboratory experiments. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as an agonist of certain proteins, such as the vanilloid receptor TRPV1. 6-ANPC has also been studied for its potential to modulate the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB).
Mecanismo De Acción
The mechanism of action of 6-ANPC is not fully understood, but it is believed that it acts as a ligand or inhibitor of certain enzymes. For example, 6-ANPC has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a reduction in inflammation, as well as a decrease in pain. 6-ANPC has also been shown to act as an agonist of the vanilloid receptor TRPV1, which can lead to the activation of certain physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-ANPC are not fully understood, but it is believed that it can modulate the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB). This modulation of NF-kB can lead to a decrease in inflammation and pain. 6-ANPC has also been studied for its potential to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a decrease in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-ANPC in lab experiments include its cost-effectiveness, its ability to modulate the activity of certain proteins, and its potential to reduce inflammation and pain. The limitations of using 6-ANPC in lab experiments include its lack of full understanding of its mechanism of action, as well as its potential for toxicity.
Direcciones Futuras
The potential future directions of 6-ANPC include further research into its mechanism of action, its potential to modulate the activity of certain proteins, and its potential to reduce inflammation and pain. Additionally, further research into its potential to act as an inhibitor of certain enzymes, such as COX-2, could be explored. Finally, further research into its potential to act as an agonist of certain proteins, such as the vanilloid receptor TRPV1, could be explored.
Propiedades
IUPAC Name |
6-amino-N-(2,2-dimethylpropyl)purine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-11(2,3)4-13-10(18)17-6-16-7-8(12)14-5-15-9(7)17/h5-6H,4H2,1-3H3,(H,13,18)(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCWKFMJCKUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)N1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704447 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092352-87-8 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



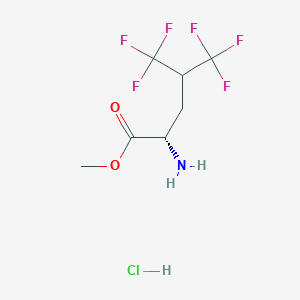

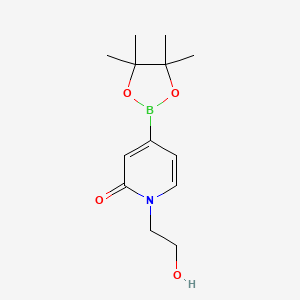

![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)
![Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate](/img/structure/B3319224.png)

![5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3319254.png)

![N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319274.png)
![N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide](/img/structure/B3319280.png)
